molecular formula C16H16BrNO4S B4651840 4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate

4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate

Cat. No. B4651840
M. Wt: 398.3 g/mol
InChI Key: RDPWWNJPKZDZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a chemical compound description includes its IUPAC name, common names, molecular formula, and structural formula. It may also include the compound’s role or use in industry or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Materials Chemistry and Electronics

The functionalized derivatives of thiophene, including our compound, have significantly contributed to materials chemistry. Researchers have explored their potential in electronic devices due to their promising properties. These include:

Regioselective Synthesis Strategies

The compound’s synthesis involves successive direct lithiations and bromination reactions. These regioselective methods allow targeted functionalization at specific positions, enhancing synthetic efficiency .

Benzylic Position Reactions

Given the benzylic bromine atom, explore its reactivity via SN1 pathways or resonance-stabilized carbocations .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, proper handling and storage, and first aid measures .

Future Directions

This could involve potential applications of the compound in various fields like medicine, industry, or research. It could also involve areas of ongoing research or unanswered questions about the compound .

properties

IUPAC Name

(4-acetamidophenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-10-9-16(11(2)8-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWWNJPKZDZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate
Reactant of Route 6
4-(acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.